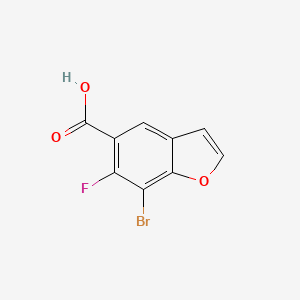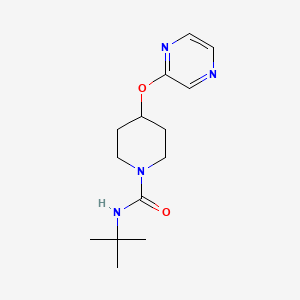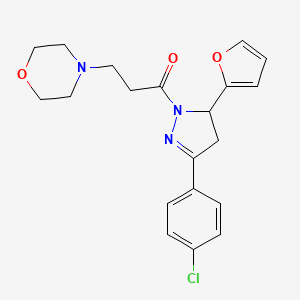![molecular formula C17H14N4O4S B2697202 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1428366-24-8](/img/structure/B2697202.png)
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” has a molecular formula of C15H11NO4 . It’s a derivative of dibenzo[b,f][1,4]oxazepine .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives”, has been synthesized and used as dopamine D2 receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 362.2±41.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
Sulfonamides like 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide have been utilized in the development of effective antimicrobial and antiproliferative agents. A study by Abd El-Gilil (2019) discusses the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their significant cytotoxic activity against human cell lines and antimicrobial properties.
Antioxidant Activity
Research conducted by Padmaja et al. (2014) demonstrates the potential of sulfonamide-linked compounds in exhibiting antioxidant activity. Their study synthesized a new class of sulfone/sulfonamide-linked compounds and found that methyl-substituted bis(oxadiazoles) showed significant antioxidant potential.
Antibacterial Activity in Agriculture
The antibacterial activity of sulfone derivatives, including structures similar to this compound, is also noteworthy. Shi et al. (2015) discuss how these derivatives exhibit good antibacterial activities against rice bacterial leaf blight, offering a potential application in the agricultural sector.
Synthesis of Functionalized Oxazepines
The synthesis of functionalized oxazepines, which is related to the chemical structure of interest, is another area of research. Shi, Yu, and Li (2015) describe the conversion of 1-sulfonyl-1,2,3-triazoles into α-imino carbenes to produce 2,5-epoxybenzo[f][1,4]oxazepines, indicating the relevance of such chemical structures in synthesizing novel compounds.
Inhibitors in Drug Development
Sulfonamides, including compounds with similar structures, have been used as inhibitors in drug development. Jagannath and Krishnamurthy (2021) detail the design and synthesis of sulfonamide derivatives for anti-tubercular activities, suggesting their potential in treating bacterial infections such as tuberculosis.
Enzyme Inhibitory Potential
Compounds containing a sulfonamido moiety, akin to the chemical structure , have been studied for their enzyme inhibitory potential. Abbasi et al. (2019) synthesized new sulfonamides and tested their activity against enzymes like α-glucosidase and acetylcholinesterase, demonstrating the broad applicability of such compounds in biochemical research.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-21-9-16(18-10-21)26(23,24)20-11-6-7-14-12(8-11)17(22)19-13-4-2-3-5-15(13)25-14/h2-10,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELEHIJMMBPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)


![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)

![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)


![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2697137.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)
![6-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2697139.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)